molecular formula C14H10ClFN2O4 B5755511 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide

5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide

Cat. No.: B5755511
M. Wt: 324.69 g/mol
InChI Key: HBBGCMJHHNPYRL-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide: is an aromatic amide compound that features a benzamide core substituted with chloro, fluoro, nitro, and methoxy groups

Properties

IUPAC Name

5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-9-3-4-11(16)12(7-9)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBGCMJHHNPYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the 3-position.

    Chlorination: The nitrated product is then subjected to chlorination to introduce the chloro group at the 5-position.

    Methoxylation: The intermediate is further reacted with methoxybenzoyl chloride to introduce the methoxy group at the 2-position and form the benzamide structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of advanced materials with specific properties.
  • Potential applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The nitro and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    5-chloro-2-methoxybenzamide: Lacks the fluoro and nitro groups, resulting in different reactivity and biological activity.

    N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide: Lacks the chloro group, which may affect its chemical properties and applications.

    5-chloro-N-(4-fluoro-3-nitrophenyl)benzamide:

Uniqueness: The presence of chloro, fluoro, nitro, and methoxy groups in 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide makes it unique in terms of its chemical reactivity and potential applications. These substituents can influence its electronic properties, solubility, and interaction with biological targets, making it a versatile compound for various research and industrial purposes.

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